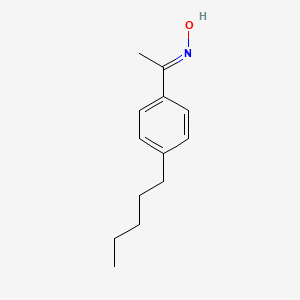

1-(4-Pentylphenyl)ethan-1-one oxime

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(4-Pentylphenyl)ethan-1-one oxime is an organic compound with the molecular formula C13H19NO and a molecular weight of 205.3 g/mol . It is characterized by a phenyl ring substituted with a pentyl group and an ethanone oxime moiety. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Pentylphenyl)ethan-1-one oxime can be synthesized through the reaction of 1-(4-pentylphenyl)ethan-1-one with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically occurs in an aqueous or alcoholic medium at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Pentylphenyl)ethan-1-one oxime undergoes various chemical reactions, including:

Oxidation: The oxime group can be oxidized to form corresponding nitroso compounds.

Reduction: The oxime can be reduced to amines using reducing agents like lithium aluminum hydride.

Substitution: The oxime group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or peracids.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Conditions involving nucleophiles like halides or amines.

Major Products Formed:

Oxidation: Formation of nitroso derivatives.

Reduction: Formation of primary amines.

Substitution: Formation of substituted oxime derivatives.

Scientific Research Applications

1-(4-Pentylphenyl)ethan-1-one oxime has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Explored for its potential therapeutic applications due to its bioactive properties.

Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-Pentylphenyl)ethan-1-one oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s bioactivity is attributed to its ability to interact with enzymes and receptors, modulating their functions .

Comparison with Similar Compounds

- 1-(4-Butylphenyl)ethan-1-one oxime

- 1-(4-Hexylphenyl)ethan-1-one oxime

- 1-(4-Heptylphenyl)ethan-1-one oxime

Comparison: 1-(4-Pentylphenyl)ethan-1-one oxime is unique due to its specific pentyl substitution, which influences its physical and chemical properties. Compared to its analogs, it may exhibit different reactivity and bioactivity profiles, making it a compound of interest for various applications .

Biological Activity

1-(4-Pentylphenyl)ethan-1-one oxime, also known as a derivative of acetophenone, is a compound that has garnered interest in various fields of biological research. Its structure allows for interactions with biological systems, which can lead to significant pharmacological effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C15H21NO, with a molecular weight of approximately 245.34 g/mol. The presence of the oxime functional group is critical for its biological activity, particularly in modulating enzyme functions and receptor interactions.

The mechanism through which this compound exerts its biological effects is primarily through the modulation of enzymatic activities and receptor binding. The oxime group can participate in hydrogen bonding and coordination with metal ions, influencing various biochemical pathways.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that certain oxime derivatives can inhibit the growth of bacteria and fungi by disrupting their cell wall synthesis or metabolic processes.

Antioxidant Properties

The antioxidant potential of this compound has been explored in various studies. Antioxidants are crucial for neutralizing free radicals in biological systems, thereby preventing oxidative stress-related damage. Preliminary data suggest that this compound may scavenge free radicals effectively.

Anti-inflammatory Effects

Inflammation plays a role in numerous diseases, and compounds that can modulate inflammatory responses are of great interest. Some studies have indicated that derivatives of acetophenone, including this compound, may reduce inflammatory markers in vitro.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of various oxime derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain structural modifications enhanced the efficacy against resistant strains.

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| This compound | 32 | Moderate |

| Control (Ampicillin) | 8 | High |

Case Study 2: Antioxidant Activity

In a study assessing the antioxidant capacity using DPPH radical scavenging assay, this compound showed promising results compared to standard antioxidants like ascorbic acid.

| Compound | IC50 (µM) | Activity |

|---|---|---|

| This compound | 25 | Moderate |

| Ascorbic Acid | 15 | High |

Properties

Molecular Formula |

C13H19NO |

|---|---|

Molecular Weight |

205.30 g/mol |

IUPAC Name |

(NE)-N-[1-(4-pentylphenyl)ethylidene]hydroxylamine |

InChI |

InChI=1S/C13H19NO/c1-3-4-5-6-12-7-9-13(10-8-12)11(2)14-15/h7-10,15H,3-6H2,1-2H3/b14-11+ |

InChI Key |

WMBIDOSUXWMCSJ-SDNWHVSQSA-N |

Isomeric SMILES |

CCCCCC1=CC=C(C=C1)/C(=N/O)/C |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)C(=NO)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.